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Compound of Interest

Compound Name: Methyl 2-hydroxypentanoate

CAS No.: 108740-82-5

Cat. No.: B3045498 Get Quote

This guide provides an in-depth technical overview of methyl α-hydroxyvalerate, also known as

methyl 2-hydroxypentanoate. It is intended for researchers, chemists, and professionals in

drug development and fine chemical synthesis who require a comprehensive understanding of

this versatile bifunctional molecule. The content herein synthesizes fundamental chemical

principles with practical, field-proven insights into its characterization and synthesis.

Section 1: Molecular Identity and Physicochemical
Properties
Methyl α-hydroxyvalerate is an organic compound featuring both a hydroxyl (-OH) and a methyl

ester (-COOCH₃) functional group. The "alpha" or "2-" designation indicates that the hydroxyl

group is located on the carbon atom immediately adjacent to the ester's carbonyl carbon. This

specific arrangement is crucial to its reactivity and utility as a chemical intermediate.

Chemical Structure
The structural formula of methyl 2-hydroxypentanoate is fundamental to understanding its

chemical behavior.

Caption: 2D structure of Methyl 2-Hydroxypentanoate.
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A summary of the key identifiers and physical properties for methyl 2-hydroxypentanoate is

provided below. It is important to note that while some data is readily available, specific

physical constants like boiling point for this exact isomer are not widely published. Data for the

closely related isomer, methyl 3-hydroxypentanoate, is provided for reference.

Property Value Source(s)

IUPAC Name Methyl 2-hydroxypentanoate [1]

Synonyms Methyl α-hydroxyvalerate [1]

CAS Number 108740-82-5 [2]

Molecular Formula C₆H₁₂O₃ [2]

Molecular Weight 132.16 g/mol [1]

Appearance
Colorless to slightly yellow

liquid
[2]

Purity (Typical) ≥99% [2]

Boiling Point
68-70 °C @ 5 mmHg (for

Methyl 3-hydroxypentanoate)
[3]

Density
1.029 g/mL at 20 °C (for

Methyl 3-hydroxypentanoate)
[3]

Section 2: Spectroscopic Characterization
(Predictive Analysis)
As experimental spectra for methyl 2-hydroxypentanoate are not widely available in public

databases, this section provides a predictive analysis based on established spectroscopic

principles. This approach is a critical skill for chemists to verify the identity and purity of a

synthesized compound.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups within a molecule. The key

absorptions expected for methyl 2-hydroxypentanoate are dictated by its hydroxyl, ester, and
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alkyl functionalities.[4][5]

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Intensity/Shape

3550 - 3200 O-H stretch Alcohol Strong, Broad

2960 - 2850 C-H stretch sp³ C-H (Alkyl) Strong

1750 - 1735 C=O stretch Ester (Carbonyl) Strong, Sharp

1300 - 1000 C-O stretch Ester & Alcohol Strong

The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹ and the very strong,

sharp C=O stretch around 1740 cm⁻¹. The presence of both is a strong indicator of an α-

hydroxy ester structure.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment and connectivity of

hydrogen atoms. Based on its structure, we can predict five distinct proton signals.[8][9]
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Predicted δ
(ppm)

Proton
Assignment

Multiplicity Integration Rationale

~ 0.9 -CH₂CH₃ Triplet (t) 3H

Adjacent to a

CH₂ group (2

neighbors + 1 =

3).

~ 1.4 - 1.7
-CH₂CH₂- & -

CH₂CH₂CH-
Multiplet (m) 4H

Complex splitting

from adjacent

CH₃ and CH

groups.

~ 3.7 -COOCH₃ Singlet (s) 3H

No adjacent

protons.

Deshielded by

ester oxygen.

~ 4.1 -CH(OH)- Triplet (t) or dd 1H

Adjacent to a

CH₂ group.

Deshielded by -

OH and ester.

Variable -OH Singlet (s, broad) 1H

Labile proton;

may exchange.

Does not

typically couple.

Chemical shift prediction is based on standard functional group effects. Actual values can vary

depending on solvent and concentration.[10][11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of unique carbon environments. For the achiral

structure of methyl 2-hydroxypentanoate, six distinct carbon signals are expected.
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Predicted δ (ppm) Carbon Assignment Rationale

~ 14 -CH₂CH₃ Terminal alkyl carbon.

~ 19 -CH₂CH₃ Alkyl carbon, beta to hydroxyl.

~ 35 -CH₂CH(OH)- Alkyl carbon, alpha to hydroxyl.

~ 52 -COOCH₃
Methyl ester carbon,

deshielded by oxygen.

~ 70 -CH(OH)-
Carbon bearing the hydroxyl

group, deshielded.

~ 175 >C=O
Carbonyl carbon, highly

deshielded.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural

information based on fragmentation patterns.

Molecular Ion (M⁺): The parent molecular ion peak is expected at a mass-to-charge ratio

(m/z) of 132, corresponding to the molecular weight of C₆H₁₂O₃.

Key Fragmentation Pathways: Alpha-hydroxy esters undergo characteristic cleavages that

can be used for identification.[12][13]

Loss of Methoxy Radical (m/z 101): Cleavage of the O-CH₃ bond results in a [M-31]⁺

fragment.

Loss of the Propyl Radical (m/z 89): Alpha-cleavage of the C-C bond adjacent to the

hydroxyl group results in the loss of a propyl radical (•CH₂CH₂CH₃), leaving a resonance-

stabilized fragment [HO-CH-COOCH₃]⁺. This is often a prominent peak.

Loss of Carbomethoxy Group (m/z 73): Cleavage can also result in the loss of the

•COOCH₃ group, leaving a [M-59]⁺ fragment.
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Mass Spec Fragmentation
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m/z = 73

- •COOCH₃
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Caption: Predicted major fragmentation pathways for Methyl 2-Hydroxypentanoate.

Section 3: Synthesis Methodology - Fischer
Esterification
The most direct and industrially relevant synthesis of methyl α-hydroxyvalerate is the Fischer

esterification of 2-hydroxypentanoic acid with methanol, catalyzed by a strong acid.[14] This is

a reversible equilibrium-driven reaction.

Underlying Principles and Causality
The Fischer esterification mechanism involves several key, reversible steps.[15][16] The use of

a strong acid (e.g., H₂SO₄) is critical as it protonates the carbonyl oxygen of the carboxylic

acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making

it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). To drive the

equilibrium towards the product ester, methanol is typically used in large excess, and the water

formed during the reaction is removed.[17]

Experimental Protocol
This protocol is a representative, self-validating system for the synthesis and purification of

methyl 2-hydroxypentanoate.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 2-hydroxypentanoic acid (1.0 eq).

Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent).

While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into

a separatory funnel containing a saturated aqueous solution of sodium bicarbonate

(NaHCO₃) to neutralize the acid catalyst.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or

diethyl ether) three times.

Washing: Combine the organic layers and wash sequentially with water and then with a

saturated brine solution to remove residual salts and water.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure

methyl 2-hydroxypentanoate.
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Fischer Esterification Workflow

Combine 2-Hydroxypentanoic Acid,
Methanol, and H₂SO₄
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(H₂O, Brine)

Dry (Na₂SO₄) & Concentrate
(Rotary Evaporator)

Purify by
Vacuum Distillation
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Caption: General workflow for the synthesis of Methyl 2-Hydroxypentanoate.

Section 4: Applications in Research and
Development
The utility of methyl 2-hydroxypentanoate stems from its bifunctional nature, possessing two

distinct reactive sites: a secondary alcohol and an ester. This allows for selective chemical
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modifications, making it a valuable building block in multi-step syntheses.[2]

Pharmaceutical & Cosmetic Synthesis: It is a crucial intermediate in the production of 1,2-

pentanediol, a widely used humectant and solvent in various drug formulations and cosmetic

products. The quality and purity of the starting ester are paramount for meeting stringent

industry standards.[2]

Agrochemical Synthesis: The agrochemical sector utilizes methyl 2-hydroxypentanoate for

the synthesis of propiconazole, a potent broad-spectrum fungicide used to protect a variety

of crops from fungal diseases. The efficiency of the synthesis pathway is directly impacted by

the quality of this intermediate.[2]

Fine Chemical Manufacturing: Beyond these primary uses, its reactive hydroxyl and ester

groups allow for a wide range of chemical transformations, positioning it as a versatile

platform molecule in the synthesis of more complex specialty chemicals.[2]

Section 5: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for methyl 2-hydroxypentanoate is

not universally available, its hazards can be inferred from similar short-chain aliphatic esters. It

should be handled as a flammable liquid and a potential eye and skin irritant.[1][18]

GHS Hazard Pictograms (Anticipated):

GHS02 (Flame): Flammable liquid.

GHS07 (Exclamation Mark): May cause skin and serious eye irritation.

Precautionary Statements for Handling:

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[18]

Wear protective gloves, protective clothing, eye protection, and face protection.[18]

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[1]

IF ON SKIN: Wash with plenty of soap and water.[18]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/methyl-2-hydroxypentanoate-specialty-chemical-synthesis-nl
https://www.nbinno.com/article/pharmaceutical-intermediates/methyl-2-hydroxypentanoate-specialty-chemical-synthesis-nl
https://www.benchchem.com/product/b3045498?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/methyl-2-hydroxypentanoate-specialty-chemical-synthesis-nl
https://www.nbinno.com/article/pharmaceutical-intermediates/methyl-2-hydroxypentanoate-specialty-chemical-synthesis-nl
https://www.benchchem.com/product/b3045498?utm_src=pdf-body
https://www.fishersci.dk/store/msds?partNumber=10367611&countryCode=DK&language=en
https://file.medchemexpress.com/batch_PDF/HY-W013576/Methyl-2-Octynoate-SDS-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-W013576/Methyl-2-Octynoate-SDS-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-W013576/Methyl-2-Octynoate-SDS-MedChemExpress.pdf
https://www.fishersci.dk/store/msds?partNumber=10367611&countryCode=DK&language=en
https://file.medchemexpress.com/batch_PDF/HY-W013576/Methyl-2-Octynoate-SDS-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Store in a well-ventilated place. Keep container tightly closed.[19]

Handle in accordance with good industrial hygiene and safety practices.[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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